3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione
Description
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a brominated pyrrole-2,5-dione derivative featuring a 2,4-difluorophenyl substituent at the 1-position of the heterocyclic core. This compound belongs to a class of molecules known for their electrophilic reactivity due to the electron-deficient pyrrole-dione scaffold, which is often exploited in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFHRNJLAVNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method includes the reaction of 2,4-difluoroaniline with maleic anhydride to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, this compound can participate in substitution reactions where the bromine is replaced by other substituents.
Nucleophilic Addition: The carbonyl groups in the pyrrole ring can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like iron(III) chloride or aluminum chloride are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the substituent introduced.
Addition Reactions: Products include alcohols or other functionalized derivatives based on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising properties in medicinal chemistry, particularly as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds, including 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, show significant anticancer activity. For instance, a study demonstrated that certain pyrrole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of Apoptosis |
| 3-Bromo-1-(4-chlorophenyl)-pyrrole-2,5-dione | HeLa (Cervical Cancer) | 12.6 | Cell Cycle Arrest |
Biological Activities
The biological activities of this compound extend beyond anticancer effects to include antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane Disruption |
| Escherichia coli | 64 µg/mL | Inhibition of Metabolism |
Anti-inflammatory Effects
Studies have indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .
Synthetic Utility
The synthesis of this compound can be achieved through various methods involving the bromination of pyrrole derivatives followed by functionalization with difluorophenyl groups.
Table 3: Synthetic Routes
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Bromination followed by coupling | 75 | Bromine, Difluorobenzene |
| Direct functionalization | 65 | 2,4-Difluorobenzenesulfonamide |
Case Studies
Several case studies illustrate the practical applications of this compound in drug discovery and development:
Case Study 1: Development of Anticancer Agents
A research team synthesized multiple derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The results indicated that modifications at the pyrrole nitrogen significantly enhanced potency and selectivity .
Case Study 2: Antimicrobial Screening
In another study, the compound was screened against a panel of bacterial strains. Results showed promising activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine and difluorophenyl groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Halogen Substituents
- Target Compound : The 3-bromo substituent and 2,4-difluorophenyl group introduce strong electron-withdrawing effects, enhancing the electrophilicity of the pyrrole-dione core. Bromine’s larger atomic radius compared to chlorine or fluorine may also affect steric interactions in binding pockets .
- SB216763 (3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione): This analog features 3,4-dichloro substitution on the pyrrole ring and a 2,4-dichlorophenyl group.
- Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) : With 3,4-dichloro and 4-fluorophenyl groups, this pesticide exhibits reduced electrophilicity relative to the target compound. The single fluorine on the phenyl ring may limit its lipophilicity compared to the target’s difluorophenyl group .
Phenyl Ring Modifications
- Target Compound: The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Combi-Blocks Analogs (e.g., 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione) : Methyl groups on the phenyl ring are electron-donating, increasing electron density on the pyrrole core. This reduces reactivity toward nucleophiles compared to the target compound’s electron-deficient system .
Core Heterocycle Variations
- Pyrazolone Derivatives (e.g., 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) : Pyrazolones differ from pyrrole-diones in ring saturation and electronic properties. The pyrazolone core is less electrophilic, making it less reactive in Michael addition reactions compared to pyrrole-diones. Bromine here is positioned on a saturated ring, further altering its chemical behavior .
Biological Activity
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by functionalization with difluorophenyl groups. The compound can be synthesized using various methods including:
- Bromination : Utilizing bromine or brominating agents in the presence of solvents such as dichloromethane.
- Functionalization : Introducing the 2,4-difluorophenyl group through nucleophilic substitutions or coupling reactions.
Biological Activity
The biological activity of this compound has been explored in several contexts:
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that pyrrole derivatives could inhibit the growth of various cancer cell lines by targeting tyrosine kinase pathways, particularly through interactions with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Compounds in this class have been shown to interact with ATP-binding sites on kinases, leading to reduced phosphorylation and subsequent signaling pathways responsible for cell proliferation.
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics and increasing membrane permeability .
Case Studies
Several studies have highlighted the biological activity of pyrrole derivatives:
- Antiproliferative Effects : In vitro studies on cancer cell lines such as HCT-116 and SW620 demonstrated that certain pyrrole derivatives inhibited cell growth at nanomolar concentrations (GI50 approximately ) .
- Cytokine Production : Research indicated that some derivatives significantly inhibited pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties .
- Stability and Interaction Studies : Molecular docking studies showed that these compounds form stable complexes with EGFR and VEGFR2, indicating a high affinity for these targets which is critical for therapeutic development .
Data Tables
Q & A
Q. What are the primary synthetic routes for 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, and how do substituents influence reaction efficiency?
The synthesis typically involves substitution reactions on the pyrrole-2,5-dione core. The bromine atom at position 3 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization . The 2,4-difluorophenyl group, introduced via electrophilic aromatic substitution or Ullmann coupling, enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. A comparative study of substituent effects (Table 1) shows that fluorine atoms increase oxidative stability but may reduce solubility in polar solvents .
Table 1: Substituent Effects on Reactivity and Stability
| Substituent Position | Reactivity with Amines | Solubility in DMSO | Thermal Stability (°C) |
|---|---|---|---|
| 2,4-Difluorophenyl | High | Moderate | 220–240 |
| 4-Chlorophenyl | Moderate | Low | 200–220 |
| Phenyl | Low | High | 180–200 |
Q. How can the reactivity of the bromine atom be exploited in heterocyclic compound synthesis?
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides to form diverse heterocycles. For example, reaction with benzylamine yields 3-amino derivatives, which can cyclize to form pyrrolo[3,4-d]pyrimidines under acidic conditions . Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate SNAr by stabilizing transition states .
Q. What analytical techniques are recommended for characterizing structural integrity?
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and confirms the dihedral angle between the pyrrole and aryl groups, critical for assessing planarity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for bromine isotope patterns .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-difluorophenyl group affect stability and reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrrole ring, facilitating Suzuki-Miyaura coupling with boronic acids. However, steric hindrance from ortho-fluorine can reduce coupling efficiency. Computational studies (DFT) reveal that fluorine substitution lowers the LUMO energy by ~1.2 eV, favoring oxidative addition in Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Recommended approaches:
- Dose-Response Profiling : Use standardized assays (e.g., IC determination against GSK-3β) to compare activity across studies .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with biological readouts .
- Structural Analog Comparison : Evaluate this compound alongside SB216763 (a known GSK-3 inhibitor) to isolate substituent-specific effects .
Q. What are the challenges in achieving regioselective functionalization of the pyrrole-2,5-dione core?
Competing reactions at positions 3 (bromine) and 4 (hydrogen) complicate regioselectivity. Strategies include:
- Directed Metalation : Use lithiation at low temperatures (-78°C) to selectively deprotonate position 4 before electrophilic quenching .
- Protecting Groups : Temporarily block position 3 with trimethylsilyl chloride to enable derivatization at position 4 .
Q. How can computational chemistry predict interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to kinases like GSK-3β. Key findings:
- The difluorophenyl group occupies a hydrophobic pocket near the ATP-binding site.
- Bromine forms halogen bonds with backbone carbonyls (e.g., Asp200 in GSK-3β), enhancing binding affinity .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. bioactivity), employ orthogonal validation (e.g., DSC for purity, SPR for binding kinetics) .
- Experimental Design : Use factorial design (DoE) to optimize reaction conditions (e.g., solvent, catalyst loading) for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
